molecular formula C8H16BrNO B8127244 trans-Octahydro-2H-1,4-benzoxazine hydrobromide

trans-Octahydro-2H-1,4-benzoxazine hydrobromide

Cat. No.: B8127244
M. Wt: 222.12 g/mol
InChI Key: OJIRJOVRSAKRLY-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Octahydro-2H-1,4-benzoxazine hydrobromide: is a chemical compound with the molecular formula C8H15NO·HBr and a molecular weight of 222.13 g/mol . It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse applications in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Octahydro-2H-1,4-benzoxazine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amine with an aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The hydrobromide salt is then formed by reacting the benzoxazine with hydrobromic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: trans-Octahydro-2H-1,4-benzoxazine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

trans-Octahydro-2H-1,4-benzoxazine hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-Octahydro-2H-1,4-benzoxazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Octahydro-1,4-benzoxazine: A similar compound with a different substitution pattern on the benzoxazine ring.

    Tetrahydro-1,4-benzoxazine: Another related compound with fewer hydrogen atoms, leading to different chemical properties.

Uniqueness: trans-Octahydro-2H-1,4-benzoxazine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to other benzoxazine derivatives .

Properties

IUPAC Name

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIRJOVRSAKRLY-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCO2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)NCCO2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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